2-(Aminomethyl)-4-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,13H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCFFSXZUVQDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of Structural Analogues and Derivatives of 2 Aminomethyl 4 Trifluoromethyl Phenol
Rational Design of Trifluoromethylated Aminophenol Analogues
The rational design of analogues of 2-(aminomethyl)-4-(trifluoromethyl)phenol is guided by structure-activity relationship (SAR) studies aimed at optimizing desired properties. The inclusion of the trifluoromethyl (CF3) group is a key design element due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and binding affinity. mdpi.com The design of novel trifluoromethyl-substituted pyrimidine (B1678525) derivatives, for instance, has been shown to yield compounds with potent anti-proliferative activity. researchgate.net
The design process often involves computational modeling and pharmacophore analysis to predict the effects of structural modifications. nih.gov For example, in the design of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, a key strategy was the replacement of a carboxylic acid group with a trifluoromethyl group, a modification known to be present in many pharmacologically active molecules. amazonaws.comnih.gov The SAR for these molecules indicated that hydrophilic substituents resulted in weaker activity compared to nonpolar ones, and increasing the size of halogen substituents, which increases lipophilicity, led to an increase in activity. nih.gov
The development of inhibitors for enzymes like lysyl oxidase-like 2 (LOXL2) has also utilized the 4-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold, which is structurally related to this compound. nih.gov The optimization of initial hits from this scaffold led to the identification of potent and selective inhibitors. nih.gov These examples highlight a rational approach where the trifluoromethyl group is strategically placed to enhance desired biological activities.
Modifications to the Phenol (B47542) Ring: Halogenation and Alkylation Effects on Molecular Scaffolding
Modifications to the phenolic ring of this compound, such as halogenation and alkylation, can significantly influence the compound's electronic properties, lipophilicity, and steric profile.
Halogenation: The introduction of halogen atoms onto the phenol ring can modulate the acidity of the phenolic hydroxyl group and introduce new interaction points for biological targets. The structure-activity relationship of halophenols has been investigated as a new class of protein tyrosine kinase inhibitors. nih.gov Studies have shown that the type and position of the halogen atom can have a significant impact on activity, with chloro-substituted phenols often exhibiting strong inhibitory effects. nih.gov For example, 2-Amino-6-bromo-4-(trifluoromethyl)phenol is a commercially available analogue that introduces a bromine atom ortho to the amino group.
Alkylation: Alkylation of the phenolic hydroxyl group or the aromatic ring can alter the compound's hydrogen-bonding capacity and lipophilicity. Selective O-alkylation or N-alkylation of aminophenols can be achieved through various synthetic methods. nih.govresearchgate.net Rhenium-catalyzed ortho-alkylation of phenols provides a method for the regioselective introduction of alkyl groups. orgsyn.org The alkylation of phenols is a well-established industrial process, often utilizing alcohols or olefins in the presence of an acid catalyst. google.comgoogle.compnnl.gov
The following table illustrates potential halogenated and alkylated derivatives of the core scaffold.
| Derivative Name | Modification | Potential Synthetic Route | Expected Change in Properties |
| 2-(Aminomethyl)-5-chloro-4-(trifluoromethyl)phenol | Chlorination | Electrophilic aromatic substitution | Increased lipophilicity, altered electronic distribution |
| 2-(Aminomethyl)-5-bromo-4-(trifluoromethyl)phenol | Bromination | Electrophilic aromatic substitution | Increased lipophilicity and steric bulk |
| 2-(Aminomethyl)-5-methyl-4-(trifluoromethyl)phenol | Alkylation (Friedel-Crafts) | Reaction with an alkyl halide and a Lewis acid | Increased lipophilicity, potential for steric hindrance |
| 2-(Benzyloxymethyl)-4-(trifluoromethyl)phenol | O-Alkylation | Williamson ether synthesis | Masking of the phenolic hydroxyl group, increased lipophilicity |
Variations in the Aminomethyl Moiety: Secondary and Tertiary Amine Derivatives
The primary amine of the aminomethyl group is a key site for derivatization to produce secondary and tertiary amines. These modifications can influence the basicity, nucleophilicity, and hydrogen-bonding capabilities of the molecule.
The synthesis of secondary and tertiary amine derivatives can be achieved through several established methods. Reductive amination of an appropriate aldehyde or ketone with this compound would yield N-substituted derivatives. nih.gov Direct N-alkylation with alkyl halides can also be employed. The synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines has been reported, highlighting advanced methods for creating complex amine structures. nih.gov Furthermore, biocatalytic methods, such as N-H bond insertion using engineered enzymes, offer a route to enantiomerically enriched α-trifluoromethyl amines. nih.gov
The table below provides examples of potential secondary and tertiary amine derivatives.
| Derivative Name | Amine Type | Potential Synthetic Route | Expected Change in Properties |
| 2-((Methylamino)methyl)-4-(trifluoromethyl)phenol | Secondary | Reductive amination with formaldehyde (B43269) | Increased lipophilicity, altered basicity |
| 2-((Dimethylamino)methyl)-4-(trifluoromethyl)phenol | Tertiary | Eschweiler-Clarke reaction | Increased lipophilicity, loss of hydrogen bond donor capability |
| 2-((Benzylamino)methyl)-4-(trifluoromethyl)phenol | Secondary | Reductive amination with benzaldehyde (B42025) | Significant increase in steric bulk and lipophilicity |
Bioisosteric Replacements for the Trifluoromethyl Group within Phenolic Structures
The trifluoromethyl group is often used as a bioisostere for other chemical groups to modulate a molecule's properties. sci-hub.se Bioisosterism is a strategy in drug design used to enhance potency, selectivity, or metabolic stability. nih.gov The trifluoromethyl group is considered a bioisostere for methyl, ethyl, and isopropyl groups, although its steric and electronic properties are distinct. researchgate.net
In the context of phenolic structures, replacing the trifluoromethyl group with other electron-withdrawing groups or groups of similar size can lead to analogues with different pharmacological profiles. For instance, the trifluoromethoxy group is another fluorine-containing substituent used in medicinal chemistry. mdpi.com In a study on chalcone (B49325) derivatives, compounds with a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group.
The following table presents potential bioisosteric replacements for the trifluoromethyl group in the 2-(aminomethyl)phenol (B125469) scaffold.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Example Application |
| Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) | Similar electron-withdrawing strength, different steric profile | Investigated in protease inhibitors |
| Trifluoromethyl (-CF3) | Cyano (-CN) | Electron-withdrawing, smaller size | Common substituent in medicinal chemistry |
| Trifluoromethyl (-CF3) | Nitro (-NO2) | Strong electron-withdrawing group | Used in the design of various bioactive molecules |
| Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Modulates lipophilicity and electronic properties differently | Found in various FDA-approved drugs mdpi.com |
Functionalization for Bioconjugation and Probe Development
The this compound scaffold can be functionalized for bioconjugation, allowing it to be attached to biomolecules such as proteins or nucleic acids. thermofisher.com The primary amine and the phenolic hydroxyl group are convenient handles for chemical modification.
For instance, the primary amine can be reacted with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a common strategy for labeling proteins. thermofisher.com The phenolic hydroxyl group can be modified to introduce other reactive functionalities.
Furthermore, this scaffold has the potential to be developed into fluorescent probes. The inherent fluorescence of some aminophenol derivatives can be modulated by their environment or by binding to specific analytes. Schiff bases derived from 2-aminophenols have been developed as fluorescent probes for the selective detection of ions. The development of fluorescent probes often involves creating a scaffold that can undergo a change in its electronic structure upon interaction with a target, leading to a change in its fluorescence properties.
Structure Activity Relationship Sar Studies of 2 Aminomethyl 4 Trifluoromethyl Phenol Analogues
Elucidating the Influence of the Trifluoromethyl Group on Biological Interactions
The trifluoromethyl (-CF3) group is a key modulator of biological activity in medicinal chemistry, and its incorporation into the 2-(aminomethyl)phenol (B125469) scaffold at the 4-position has profound effects on the molecule's properties. mdpi.comwechemglobal.com The unique characteristics of the -CF3 group, including its high electronegativity, metabolic stability, and steric bulk, significantly influence how analogues of 2-(aminomethyl)-4-(trifluoromethyl)phenol interact with biological targets. mdpi.comresearchgate.net
The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity of the phenolic hydroxyl group, thereby influencing its ability to participate in hydrogen bonding or other electrostatic interactions with a biological target. researchgate.net This electronic effect can be crucial for optimizing the binding affinity of a ligand to its receptor. mdpi.com
Moreover, the trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance the molecule's ability to cross cell membranes and reach its site of action. mdpi.comresearchgate.net This increased lipophilicity can also lead to stronger hydrophobic interactions within the binding pocket of a target protein, potentially increasing the potency and selectivity of the compound. mdpi.com The metabolic stability conferred by the carbon-fluorine bonds in the trifluoromethyl group makes these analogues more resistant to oxidative metabolism, which can lead to an extended duration of action. mdpi.com
The steric bulk of the trifluoromethyl group, which is larger than that of a hydrogen or methyl group, can also play a critical role in determining binding specificity. mdpi.com By occupying a specific region of the binding site, the -CF3 group can promote a particular binding orientation and exclude the binding of other, less specifically shaped molecules. wechemglobal.com
Table 1: Physicochemical Properties and Biological Implications of the Trifluoromethyl Group
| Property | Description | Impact on Biological Interactions |
| Electronegativity | The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.net | Modulates the acidity of the phenolic hydroxyl group, influencing hydrogen bonding and electrostatic interactions. researchgate.net |
| Lipophilicity | The trifluoromethyl group increases the lipophilicity of the molecule compared to a methyl or hydrogen substituent. mdpi.com | Enhances membrane permeability and can lead to stronger hydrophobic interactions with the target, potentially increasing potency. mdpi.com |
| Metabolic Stability | The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com | Increases the half-life of the compound in vivo, leading to a longer duration of action. mdpi.com |
| Steric Bulk | The trifluoromethyl group is larger than a methyl group. mdpi.com | Can influence binding selectivity by promoting a specific orientation within the target's binding site. wechemglobal.com |
Impact of the Aminomethyl Substituent on Ligand-Target Binding
The aminomethyl substituent at the 2-position of the phenol (B47542) ring is a critical determinant of the biological activity of these analogues. This group, typically protonated at physiological pH, can engage in a variety of non-covalent interactions with a biological target, including ionic bonds, hydrogen bonds, and cation-π interactions.
Furthermore, the positively charged ammonium (B1175870) ion can form strong electrostatic interactions, or salt bridges, with negatively charged residues like aspartate or glutamate (B1630785) in the binding site of a target protein. The position of the aminomethyl group is crucial, as it dictates the geometry of these potential interactions. The flexibility of the aminomethyl side chain allows it to adopt different conformations to optimize its interactions within the binding pocket.
Positional Isomer Effects on Molecular Recognition and Activity
The specific placement of the aminomethyl and trifluoromethyl groups on the phenol ring is paramount for molecular recognition and biological activity. Shifting the position of these substituents can dramatically alter the molecule's shape, electronic properties, and its ability to interact with a specific biological target.
The ortho-relationship between the hydroxyl and aminomethyl groups in this compound allows for potential intramolecular hydrogen bonding, which can influence the conformation of the molecule and its presentation to a binding site. Changing this to a meta or para relationship would eliminate this possibility and could lead to a different preferred conformation and, consequently, a different biological activity profile.
Table 2: Hypothetical Biological Activity of Positional Isomers of Aminomethyl-Trifluoromethylphenol
| Compound | Position of Aminomethyl Group | Position of Trifluoromethyl Group | Expected Impact on a Hypothetical Receptor Interaction |
| Analogue 1 | 2 | 4 | Optimal geometry for simultaneous hydrogen bonding from the hydroxyl and ionic interaction from the aminomethyl group. |
| Analogue 2 | 3 | 4 | Altered distance between functional groups may disrupt key interactions, potentially leading to decreased activity. |
| Analogue 3 | 4 | 2 | Significant change in the spatial arrangement of interacting groups, likely leading to a loss or change in activity. |
| Analogue 4 | 2 | 5 | Change in the electronic effect of the trifluoromethyl group on the phenol and altered steric profile, potentially affecting binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethylated Aminophenols
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For trifluoromethylated aminophenols, QSAR studies can be invaluable for predicting the activity of novel analogues and for guiding the design of more potent and selective compounds. nih.gov
A typical QSAR study for this class of compounds would involve several steps. First, a dataset of this compound analogues with their experimentally determined biological activities would be compiled. Then, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model is then developed that correlates a subset of these descriptors with the observed biological activity. nih.gov A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising compounds. mdpi.com
Table 3: Common Descriptors Used in QSAR Modeling of Phenolic Compounds
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the electronic properties of the molecule, including its ability to participate in electrostatic interactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, which is important for fitting into a binding site. |
| Hydrophobic | LogP, Polar surface area (PSA) | Describes the lipophilicity of the molecule, which influences its solubility, membrane permeability, and hydrophobic interactions. |
| Topological | Connectivity indices, Shape indices | Describes the branching and connectivity of the atoms in the molecule. |
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound analogues aims to identify the low-energy, and therefore most populated, conformations of these molecules and to understand how these conformations relate to their biological activity.
The flexibility of the aminomethyl side chain and the potential for rotation around the bond connecting it to the phenol ring mean that these molecules can adopt a range of conformations. The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding with the aminomethyl group, which would restrict its conformational freedom and favor a more planar arrangement.
The dihedral angle between the phenol ring and the plane of the aminomethyl substituent, as well as the rotational barrier of the trifluoromethyl group, are important conformational parameters. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to model these conformational preferences.
By comparing the preferred conformations of active and inactive analogues, it is often possible to deduce a "bioactive conformation"—the specific three-dimensional shape that the molecule must adopt to bind effectively to its target. This information is invaluable for the rational design of new analogues that are pre-organized in this bioactive conformation, potentially leading to higher potency and selectivity.
Mechanistic Investigations of Molecular Interactions Involving 2 Aminomethyl 4 Trifluoromethyl Phenol and Its Derivatives
Hydrogen Bonding Networks Formed by Phenolic Hydroxyl and Amino Groups
The phenolic hydroxyl (-OH) and the primary amino (-NH2) groups are quintessential hydrogen bond donors and acceptors, making them pivotal to the molecular recognition of 2-(aminomethyl)-4-(trifluoromethyl)phenol by biological targets. The formation of hydrogen bonds is a critical determinant of binding specificity and affinity.
In the solid state and in solution, aminomethylphenols can form both intramolecular and intermolecular hydrogen bonds. researchgate.net Intramolecular hydrogen bonding can occur between the ortho-positioned hydroxyl and amino groups, leading to the formation of a stable six-membered ring. researchgate.net This interaction can influence the compound's conformation, pre-organizing it for binding to a specific receptor pocket.
In the context of a ligand-protein complex, these groups are instrumental in anchoring the molecule to the active site. The phenolic hydroxyl group can donate a hydrogen bond to a backbone carbonyl oxygen or an acceptor side chain (e.g., Asp, Glu, His), while also accepting a hydrogen bond from a suitable donor (e.g., Lys, Arg, His). Simultaneously, the aminomethyl group's -NH2 can donate two hydrogen bonds to nearby acceptor atoms. Crystal structure analyses of related aminomethylphenol compounds reveal extensive intermolecular hydrogen-bonding networks, often forming complex motifs that stabilize the crystal lattice, a principle that extends to ligand-receptor interactions. nih.govrsc.org For instance, studies on 2,6-bis(hydroxymethyl)phenols show how hydroxyl groups organize into sheet-like structures through hydrogen bonding. consensus.app
The interplay between these groups can also lead to the formation of a zwitterionic form (N⁺-H⋯O⁻) under certain conditions, which drastically alters the hydrogen bonding pattern and electrostatic potential of the molecule. researchgate.net The strength and geometry of these hydrogen bonds are crucial for the compound's inhibitory or agonistic activity.
Halogen Bonding Interactions with Biological Macromolecules
The trifluoromethyl (-CF3) group, while not a classic halogen bond donor in the same vein as iodine or bromine, can participate in meaningful halogen bonding interactions. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as a lone pair on an oxygen, nitrogen, or sulfur atom. nih.gov
The high electronegativity of the fluorine atoms in the -CF3 group polarizes the carbon atom to which they are attached, but it also creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom itself, although this effect is weaker for fluorine than for heavier halogens. nih.gov This σ-hole can interact favorably with electron-rich areas on a biological macromolecule, such as the carbonyl oxygen atoms of the peptide backbone or carboxylate side chains of aspartate and glutamate (B1630785) residues.
While hydrogen bonds are the primary directional interactions for many ligands, halogen bonds provide an additional layer of specificity and affinity. nih.gov In drug design, the strategic placement of a halogenated group like -CF3 can exploit specific pockets in a receptor that are rich in electron density, thereby enhancing binding affinity. The interaction is highly directional, contributing to the precise orientation of the ligand within the binding site. nih.govacs.org The presence of three fluorine atoms in the trifluoromethyl group multiplies the potential for these weak, yet cumulatively significant, interactions with a target protein.
Aromatic Interactions (π-π Stacking and C-H/π Interactions) in Ligand-Target Complexes
The phenyl ring of this compound is a key participant in aromatic interactions, which are crucial for the stability of ligand-target complexes. nih.gov These interactions are broadly categorized as π-π stacking and C-H/π interactions.
C-H/π Interactions: In this type of interaction, a C-H bond acts as a weak acid, donating its hydrogen to the electron-rich π-face of an aromatic ring. The C-H bonds from the ligand can interact with aromatic residues on the protein, or conversely, C-H bonds from aliphatic residues on the protein (e.g., Leu, Ile, Val) can interact with the ligand's phenyl ring. Studies on related trifluoromethyl-containing crystal structures have identified C-H⋯O interactions as significant contributors to molecular packing, and similar C-H/π forces are expected within a protein binding pocket. nih.gov
The electronic nature of the aromatic ring, modulated by its substituents, influences the strength of these interactions. The electron-withdrawing trifluoromethyl group can affect the quadrupole moment of the phenyl ring, potentially favoring certain geometries of interaction with the aromatic residues of the target protein.
Electronic Effects of the Trifluoromethyl Group on Reactivity and Binding Affinity
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov Its profound electronic effects significantly modulate the reactivity and binding affinity of the parent molecule.
The primary mechanism is inductive electron withdrawal, where the high electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring. nih.govresearchgate.net This has several important consequences:
Increased Acidity of the Phenolic Hydroxyl: The electron-withdrawing nature of the -CF3 group stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the phenolic -OH group. This makes the hydroxyl group a stronger proton donor and potentially a better hydrogen bond donor at physiological pH.
Modulation of Aromatic Ring Reactivity: The reduced electron density on the phenyl ring makes it less susceptible to oxidative metabolism, which can enhance the metabolic stability of the compound. researchgate.net
Enhanced Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable electrostatic and dipolar interactions with polar residues in the binding site of a target protein. This enhanced electrostatic interaction can significantly contribute to a higher binding affinity compared to a non-fluorinated analogue like a methyl group. researchgate.netmdpi.com Studies have shown that replacing a methyl group with a trifluoromethyl group can increase a compound's biological activity by an order of magnitude. researchgate.net
The trifluoromethyl group's ability to enhance the electrophilic character of adjacent functional groups can also influence covalent bond formation in the case of irreversible inhibitors, though its primary role in non-covalent binding is through the electrostatic and steric effects described. nih.gov
| Property | Effect of -CF3 Group | Consequence for Molecular Interaction | Source |
|---|---|---|---|
| Acidity of Phenolic -OH | Increases (lowers pKa) | Stronger hydrogen bond donor capacity. | nih.gov |
| Aromatic Ring Electron Density | Decreases | Increased metabolic stability; modulates π-π interactions. | researchgate.net |
| Binding Affinity | Often Increases | Enhanced electrostatic/dipolar interactions with target. | researchgate.netmdpi.com |
| Electrophilicity | Enhances | Increases reactivity at adjacent electrophilic sites. | nih.gov |
Role of Lipophilicity and Polarity in Cellular Permeation and Target Engagement
The ability of a drug molecule to cross cellular membranes and reach its target is critically dependent on the balance between its lipophilicity (fat-loving) and polarity (water-loving). pg.edu.pl Lipophilicity, often quantified by the partition coefficient (logP), governs the ease with which a compound can pass through the lipid bilayers of cell membranes. nih.gov
The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. mdpi.com The Hansch hydrophobicity constant (π) for a -CF3 group is +0.88, indicating its contribution to making a molecule more lipid-soluble compared to a hydrogen atom (π = 0) or a methyl group (π ≈ +0.5). mdpi.com This enhanced lipophilicity can improve membrane permeability and facilitate transport across biological barriers like the intestinal wall or the blood-brain barrier. mdpi.com
However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, non-specific binding to lipids and plasma proteins, and rapid metabolism by enzymes in lipophilic compartments, such as cytochrome P450s. pg.edu.pl The this compound molecule possesses a balance of features:
Lipophilic components: The trifluoromethyl group and the benzene (B151609) ring.
Polar/hydrophilic components: The phenolic hydroxyl and the aminomethyl groups.
| Functional Group | Primary Contribution | Impact on Biological Activity | Source |
|---|---|---|---|
| Trifluoromethyl (-CF3) | Increases Lipophilicity | Enhances membrane permeability and can improve target binding. | researchgate.netmdpi.com |
| Phenolic Hydroxyl (-OH) | Increases Polarity/Hydrophilicity | Improves aqueous solubility; key hydrogen bonding site. | pg.edu.pl |
| Aminomethyl (-CH2NH2) | Increases Polarity/Hydrophilicity | Improves aqueous solubility; key hydrogen bonding site. | nih.gov |
Pre Clinical Biological Activity and Research Applications of 2 Aminomethyl 4 Trifluoromethyl Phenol Analogues
Exploration as Enzyme Modulators
The structural framework of 2-(aminomethyl)-4-(trifluoromethyl)phenol has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors. Researchers have successfully modified this core to target specific enzymes implicated in various disease pathways.
Telomerase Inhibition:
Telomerase, an enzyme responsible for maintaining the length of telomeres, is overexpressed in the vast majority of cancer cells, making it a prime target for anticancer drug development. researchgate.net Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis in tumor cells. researchgate.net Analogues of this compound have been investigated for their potential to inhibit this crucial enzyme. One notable example is the non-competitive, small molecule inhibitor BIBR1532, which has demonstrated the ability to induce progressive telomere shortening and a subsequent decrease in the tumorigenic potential of cancer cells in vitro. researchgate.netnih.gov Structural studies have revealed that BIBR1532 binds to a specific hydrophobic pocket on the thumb domain of the telomerase catalytic subunit (TERT). nih.gov This binding site is distinct from the active site, indicating an allosteric mechanism of inhibition. nih.gov The discovery of this binding pocket has spurred the development of other potent analogues. researchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, making it an effective strategy for the management of type 2 diabetes. nih.govresearchgate.netscienceopen.com Several analogues of this compound have been developed as potent and selective DPP-4 inhibitors. For instance, a series of trifluoromethyl-substituted tetrahydropyran (B127337) derivatives demonstrated robust DPP-4 inhibitory activity, with one compound exhibiting an IC50 of 4.2 nM. nih.gov The trifluoromethyl group was found to enhance the pharmacokinetic profile of these inhibitors. nih.gov
| Enzyme Target | Example Analogue Class | Key Research Findings |
| Telomerase | BIBR1532 and related analogues | Induces telomere shortening and senescence in cancer cells. researchgate.net Binds to an allosteric site on the TERT thumb domain. nih.gov |
| DPP-4 | Trifluoromethyl-substituted tetrahydropyran derivatives | Potent inhibition with enhanced pharmacokinetic profiles. nih.gov |
Allosteric modulators offer several advantages over traditional orthosteric ligands, including higher subtype selectivity and a more nuanced control over enzyme activity. nih.govnih.gov These molecules bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's function. nih.gov
The inhibition of telomerase by BIBR1532 serves as a prime example of ligand-induced allosteric modulation. nih.gov By binding to the thumb domain, BIBR1532 is thought to interfere with the interaction between the TERT protein and the telomerase RNA component (TER), which is crucial for the proper assembly and activity of the telomerase ribonucleoprotein complex. nih.gov This allosteric mechanism provides a basis for the development of highly specific telomerase inhibitors with potentially fewer off-target effects. nih.govnih.gov
Interaction with Receptor Systems (in vitro)
Analogues of this compound have also been explored for their ability to interact with various G protein-coupled receptors (GPCRs) and other receptor systems. These studies are crucial for understanding the pharmacological profile of these compounds and identifying potential therapeutic applications.
The functional activity of these analogues is determined by their ability to either activate (agonism) or block (antagonism) the signaling of a specific receptor. For example, in the context of the sigma-2 receptor, a cell viability assay and a caspase-3 assay can be used to classify ligands as agonists, partial agonists, or antagonists based on their cytotoxic effects relative to a known agonist like siramesine. nih.gov
Similarly, the kappa opioid (KOP) receptor has been a target for analogues. ML-190, a KOP receptor antagonist, was identified through high-throughput screening and demonstrated high potency and selectivity over other opioid receptors. researchgate.net Conversely, screening of marine-derived alkaloids identified novel OR agonists with signaling profiles distinct from traditional opioids. researchgate.net
Ligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. These studies often utilize radiolabeled ligands to quantify the binding of a test compound to the receptor. For instance, the binding of dopamine (B1211576) receptor ligands has been extensively studied to understand the structural basis of subtype selectivity. nih.govnih.gov Computational modeling, in conjunction with experimental binding data, has revealed that differences in the size and shape of the binding pockets between dopamine receptor subtypes (e.g., D2 vs. D3) are key determinants of ligand selectivity. nih.gov
The development of selective ligands is crucial for minimizing off-target effects. For example, the design of selective progesterone (B1679170) receptor (PR) antagonists involved the synthesis of a series of B-(trifluoromethyl)phenyl phosphine–borane derivatives. mdpi.com Docking simulations indicated that specific structural moieties, such as the tricyclopropylphosphine (B8648776) group, play a critical role in the ligand-receptor interactions and contribute to the observed antagonistic activity. mdpi.com
| Receptor Target | Analogue Class/Example | Key Research Findings |
| Sigma-2 Receptor | Various small molecules | Functional activity (agonist/antagonist) defined by cytotoxicity and caspase-3 activation. nih.gov |
| Kappa Opioid Receptor | ML-190 | Potent and selective antagonist. researchgate.net |
| Progesterone Receptor | B-(trifluoromethyl)phenyl phosphine–borane derivatives | Novel antagonists with the tricyclopropylphosphine moiety being important for activity. mdpi.com |
| Dopamine Receptors | Various ligands | Subtype selectivity is influenced by the size and shape of the receptor binding pocket. nih.gov |
Anti-proliferative and Cytotoxic Effects in Cellular Models (excluding clinical trials)
A significant area of pre-clinical research on this compound analogues has focused on their potential as anticancer agents. These studies have demonstrated that certain derivatives can inhibit the growth of cancer cells and induce cell death through various mechanisms.
Novel 2-(4-aminophenyl)benzothiazoles, which can be considered structural analogues, have shown potent and selective antitumor properties in vitro. researchgate.net These compounds are biotransformed by cytochrome P450 1A1 into active metabolites that can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. researchgate.net
Similarly, a study on hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, identified two derivatives with significant antiproliferative activity against malignant melanoma cells. mdpi.com These compounds induced apoptosis, as confirmed by annexin (B1180172) V and TUNEL assays, and caused cell cycle arrest at the G2/M transition. mdpi.com
Another study investigated a series of phenol (B47542) derivatives and found that 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) exhibited the strongest anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net This compound induced apoptosis, characterized by morphological changes, nuclear fragmentation, and the activation of caspases-3 and -9. nih.gov Furthermore, it was found to inhibit the phosphorylation of Src and STAT3, key proteins in cell survival signaling pathways. nih.gov
The combination of cytotoxic drugs with agents that target specific signaling pathways, such as the epidermal growth factor receptor (EGFR), has also been explored. nih.gov Studies have shown that the sequence of administration is critical, with a synergistic antiproliferative effect observed when chemotherapy is followed by an EGFR inhibitor. nih.gov This synergistic effect was associated with an potentiation of apoptosis and cell cycle arrest. nih.gov
| Cellular Model | Analogue Class/Example | Observed Effects |
| Malignant Melanoma Cells | Hydroxylated biphenyl compounds | Antiproliferative activity, apoptosis induction, G2/M cell cycle arrest. mdpi.com |
| Various Cancer Cell Lines (e.g., MDA-MB 231, C6 glioma, HCT-15) | 4-methyl-2,6-bis(1-phenylethyl)phenol | Strong anti-proliferative activity, induction of apoptosis, inhibition of Src and STAT3 phosphorylation. nih.govresearchgate.net |
| Human Cancer Cell Line with EGFR Autocrine Pathway (KYSE30) | Combination of cytotoxic drugs and EGFR inhibitors | Sequence-dependent synergistic antiproliferative activity, potentiation of apoptosis, and G2/M cell cycle arrest. nih.gov |
| Breast, Ovarian, Lung, Renal, and Colon Carcinoma Human Cell Lines | 2-(4-aminophenyl)benzothiazoles | Potent and selective antitumor properties, induction of DNA damage, cell cycle arrest, and apoptosis. researchgate.net |
Antimicrobial Potential Against Specific Pathogens (in vitro)
Analogues of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The antimicrobial efficacy of such compounds is often attributed to the combined presence of the phenolic hydroxyl group, the basic aminomethyl substituent, and the electron-withdrawing trifluoromethyl group.
Research into aminomethyl phenol derivatives has demonstrated a broad spectrum of antimicrobial action. A series of these compounds were synthesized and evaluated against several Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. nih.gov The results indicated that many of the synthesized molecules exhibited potent antimicrobial activity. nih.gov For instance, certain aminomethyl phenol derivatives showed notable activity against Bacillus subtilis, Micrococcus luteus, and the Gram-negative bacterium Salmonella typhi. nih.gov Furthermore, these compounds displayed excellent antifungal activity, particularly against Candida albicans. nih.gov The antimicrobial action of phenols and their derivatives is generally believed to involve the disruption of microbial membranes and the inhibition of essential enzymes. nih.govacs.org
The inclusion of a trifluoromethyl group on the phenyl ring is a key structural feature. N-(Trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. acs.org Some of these compounds were found to be effective in preventing and eradicating biofilms, a significant challenge in clinical practice. acs.org Specifically, a trifluoromethyl-substituted pyrazole derivative demonstrated a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against an MRSA strain. acs.org While these are not direct aminomethylphenol analogues, the findings highlight the contribution of the trifluoromethylphenyl moiety to potent antibacterial activity.
The structure-activity relationship is crucial in determining the antimicrobial spectrum and potency. For example, in a study of various substituted phosphonium (B103445) salts, the nature and length of the alkyl chains significantly influenced their bactericidal activity against a panel of microorganisms, including MRSA. mdpi.com Similarly, for 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the substitution pattern on the aryl ring was critical for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
| Analogue Class | Pathogen(s) | Key Findings | Reference |
|---|---|---|---|
| Aminomethyl phenol derivatives | Bacillus subtilis, Micrococcus luteus, Salmonella typhi, Candida albicans | Demonstrated potent antibacterial and excellent antifungal activity. | nih.gov |
| N-(Trifluoromethyl)phenyl substituted pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | Effective growth inhibitors and biofilm eradicators of resistant Gram-positive bacteria. MIC as low as 3.12 μg/mL for an MRSA strain. | acs.org |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Gram-positive and Gram-negative bacteria | Promising antibacterial activity, with MIC values depending on the aryl substitution. | nih.gov |
Antioxidant Activities and Radical Scavenging Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The introduction of aminomethyl and trifluoromethyl groups can modulate this activity.
Analogues of this compound, such as the aminomethyl derivatives of 4-methyl-2-prenylphenol, have been synthesized and evaluated for their antioxidant properties. In these studies, certain derivatives, particularly a Mannich base with an octylaminomethyl group, exhibited significant radical-scavenging activity. This activity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the DPPH radical, thus stabilizing it.
The primary radical scavenging mechanism for phenolic compounds is the hydrogen atom transfer (HAT) mechanism. In this process, the phenol (ArOH) donates its hydroxyl hydrogen to a radical (R•), forming a stable phenoxyl radical (ArO•) and a non-radical species (RH). The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. This stability is often enhanced by resonance delocalization of the unpaired electron over the aromatic ring. A secondary mechanism is the single-electron transfer (SET), where the phenol donates an electron to the radical. The specific mechanism that predominates depends on factors such as the structure of the phenol, the nature of the free radical, and the solvent.
| Analogue Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Aminomethyl derivatives of 4-methyl-2-prenylphenol | DPPH radical scavenging, Fe2+ chelation, inhibition of oxidative hemolysis | Mannich base with an octylaminomethyl group showed significant radical-scavenging and high Fe2+-chelation ability. | |
| 4-Amino-3-trifluoromethylpyrazoles | ABTS radical scavenging, ORAC, oxidative erythrocyte hemolysis | N-unsubstituted aminopyrazoles demonstrated high radical-scavenging activity. | |
| Trifluoromethyl thioxanthone analogues | DPPH radical scavenging | Showed promising antioxidant properties, with the most active compound having a scavenging activity of 46.6% at 80 µg/mL. |
Utility as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins and pathways. For a molecule like this compound, its structural features suggest potential applications as a chemical probe, although direct studies may be limited. The utility of its analogues can be inferred from research on compounds with similar functional groups.
The aminomethyl group provides a handle for further chemical modification, allowing for the attachment of reporter groups like fluorophores or biotin. More importantly, the amino group itself can interact with biological targets. For example, synthetic amino acid derivatives have been shown to act as inhibitors of digestive enzymes like pancreatic α-amylase and α-glucosidase. nih.gov This inhibitory action allows for the study of metabolic pathways related to carbohydrate digestion and absorption. nih.gov An analogue of this compound could potentially be designed to target specific enzymes where the aminomethyl moiety can form key interactions, such as hydrogen bonds, within the active site. nih.gov
Furthermore, the inherent fluorescence of some phenolic compounds can be exploited. While this compound itself is not reported as a strong fluorophore, its core structure could be modified to create fluorescent probes. For instance, the phenolic hydroxyl group is a common feature in probes that operate via an excited-state intramolecular proton transfer (ESIPT) mechanism. By strategically modifying the molecule to enhance its fluorescence upon binding to a target or in response to a specific biological event, analogues could be developed for cell imaging and biomarker detection. Fluorescent probes are instrumental in visualizing the activity of enzymes, the concentration of metabolites, and the progression of diseases at the cellular level. acs.org Therefore, analogues of this compound represent a potential starting point for the rational design of novel chemical probes to elucidate complex biological pathways.
Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Aminomethyl 4 Trifluoromethyl Phenol
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 2-(aminomethyl)-4-(trifluoromethyl)phenol. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically to within 5 ppm), allowing for the calculation of its elemental composition.
For this compound (C₈H₈F₃NO), the expected monoisotopic mass can be calculated with high accuracy. Using electrospray ionization (ESI) in positive ion mode, the compound is expected to be observed as its protonated form, [M+H]⁺. This technique is crucial for distinguishing the target compound from potential isomers or impurities that may have the same nominal mass but different elemental compositions. The high-resolution data serves as a primary confirmation of successful synthesis and is a key metric for purity assessment, identifying any potential byproducts or contaminants.
Table 1: Theoretical HRMS Data for this compound
| Formula | Species | Ionization Mode | Calculated Monoisotopic Mass (Da) |
|---|
This table represents theoretical values calculated for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of this compound in solution. nih.gov A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's atomic connectivity and chemical environment. ethernet.edu.et
¹H NMR: The proton NMR spectrum provides information on the number of chemically distinct protons, their local environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For this compound, one would expect distinct signals for the aminomethyl (-CH₂NH₂) protons, the aromatic protons on the trifluoromethyl-substituted phenol (B47542) ring, and the phenolic and amine protons. The aromatic region would show a specific splitting pattern determined by the substitution on the benzene (B151609) ring. The phenolic and amine protons are often broad and may exchange with deuterium (B1214612) oxide (D₂O), which helps in their assignment. libretexts.orgyoutube.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the aminomethyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbon directly attached to the highly electronegative fluorine atoms (the CF₃ group) will appear as a characteristic quartet due to ¹J-coupling between carbon and fluorine. The chemical shifts of the aromatic carbons are influenced by the hydroxyl, aminomethyl, and trifluoromethyl substituents. researchgate.net
¹⁹F NMR: As the trifluoromethyl group is a key feature of the molecule, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. mdpi.com A single, sharp signal would be expected in the ¹⁹F spectrum, confirming the presence and electronic environment of the CF₃ group.
Table 2: Predicted NMR Assignments for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.0-7.5 | Multiplets | Aromatic protons (Ar-H) |
| ¹H | ~3.8-4.2 | Singlet/Doublet | Aminomethyl protons (-CH₂-) |
| ¹H | Broad | Singlet | Phenolic proton (-OH) |
| ¹H | Broad | Singlet | Amine protons (-NH₂) |
| ¹³C | ~150-160 | Singlet | Carbon attached to -OH (C-OH) |
| ¹³C | ~120-135 | Multiplets | Aromatic carbons (Ar-C) |
| ¹³C | ~124 | Quartet (¹JCF) | Trifluoromethyl carbon (-CF₃) |
| ¹³C | ~45-55 | Singlet | Aminomethyl carbon (-CH₂) |
This table contains predicted chemical shifts based on known substituent effects and data from similar structures. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. nih.govjuniperpublishers.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenol group, with its breadth resulting from hydrogen bonding. libretexts.orglibretexts.org The N-H stretching of the primary amine would also appear in this region, typically as one or two sharper peaks. Strong absorptions in the 1100-1350 cm⁻¹ range are characteristic of C-F stretching vibrations from the trifluoromethyl group. Aromatic C=C stretching vibrations are expected around 1500-1600 cm⁻¹. vscht.cz
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Phenol O-H | Stretch, H-bonded | 3200-3600 (Broad, Strong) | Weak |
| Amine N-H | Stretch | 3300-3500 (Medium, Sharp) | Medium |
| Aromatic C-H | Stretch | 3000-3100 (Medium) | Strong |
| Aromatic C=C | Stretch | 1500-1600 (Medium-Strong) | Strong |
| C-F (of CF₃) | Stretch | 1100-1350 (Strong) | Strong |
X-ray Crystallography for Solid-State Molecular Architecture
When a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. nih.gov
For this compound, X-ray analysis would confirm the substitution pattern on the phenol ring and reveal the conformation of the aminomethyl group relative to the ring. nih.govresearchgate.net Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the phenolic hydroxyl and amine groups, and potentially weaker interactions involving the trifluoromethyl group. nih.gov This information is critical for understanding the solid-state properties of the material.
Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantitative Analysis
Chromatographic methods are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a UV detector, is a primary method for determining the purity of the compound. nih.gov A suitable method would involve a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, especially for identifying volatile impurities. matec-conferences.orgnih.gov Due to the polar nature of the phenol and amine groups, derivatization (e.g., silylation) might be necessary to improve the compound's volatility and chromatographic peak shape. nih.govirjet.net The mass spectrometer detector provides identification of the separated components, offering a powerful combination of separation and detection for comprehensive purity analysis. researchgate.net
Emerging Research Directions and Potential Cross Disciplinary Applications
Integration into Advanced Materials and Polymer Science (e.g., Fluorinated Polyimides)
There is currently no available research in scientific literature or patent databases that details the integration of 2-(Aminomethyl)-4-(trifluoromethyl)phenol into advanced materials or its use in polymer science. Specifically, its potential role as a monomer or additive in the synthesis of fluorinated polyimides or other polymers has not been described. The trifluoromethyl group is known to impart unique properties to polymers, such as thermal stability and chemical resistance, but studies applying these principles to this particular compound are absent.
Role in Supramolecular Chemistry and Self-Assembly Processes
An investigation into the role of this compound in supramolecular chemistry and self-assembly processes yielded no specific research findings. The presence of hydrogen bond donors (the phenolic hydroxyl and the amine) and a hydrogen bond acceptor (the nitrogen atom), along with the potential for aromatic stacking interactions, suggests that the molecule could participate in self-assembly. However, no studies have been published that explore or confirm such behavior for this compound.
Applications in Catalysis and Asymmetric Synthesis
There is no documented use of this compound in the field of catalysis or as a ligand in asymmetric synthesis. While phenolic and amino-containing compounds are sometimes employed as ligands for metal catalysts, no such application has been reported for this specific molecule.
Development of Sensing and Imaging Probes
The development of sensing or imaging probes based on this compound has not been described in the available literature. The introduction of a phenolic group can sometimes lead to fluorescence quenching mechanisms that are useful in sensor design, but no research has been published that investigates the photophysical properties of this compound or its potential as a fluorescent probe.
Strategies for Targeted Delivery in Research Models
No research has been conducted on strategies for the targeted delivery of this compound in any research models. Its potential as a building block for more complex molecules in drug discovery or as a standalone agent has not been explored in the context of targeted delivery systems.
Compound Data
Below is a table summarizing the basic properties of the discussed chemical compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 940875-31-0 | |
| Molecular Formula | C₈H₈F₃NO | |
| Molecular Weight | 191.15 g/mol | |
| SMILES Code | OC1=CC=C(C(F)(F)F)C=C1CN |
Conclusion and Future Perspectives in 2 Aminomethyl 4 Trifluoromethyl Phenol Research
Summary of Key Academic Contributions and Discoveries
A comprehensive review of existing academic literature reveals that dedicated research focusing exclusively on 2-(aminomethyl)-4-(trifluoromethyl)phenol is sparse. Its primary contribution to the scientific community to date appears to be as a commercially available building block for organic synthesis. The presence of this compound in the catalogs of chemical suppliers, identified by its CAS Number 940875-31-0, suggests its utility in the construction of more complex molecules for various research and development purposes.
While direct studies are limited, the academic importance of its core components—the phenol (B47542) ring, the aminomethyl group, and the trifluoromethyl group—is well-established. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance properties such as metabolic stability and binding affinity of drug candidates. mdpi.commdpi.com The study of related trifluoromethyl-containing phenols and aminophenols has led to significant advancements in various fields, including the development of novel therapeutic agents. researchgate.netnih.govekb.eg For instance, derivatives of 4-aminophenol (B1666318) have been synthesized and shown to possess a range of biological activities, including antimicrobial and antidiabetic properties. nih.gov Similarly, Schiff base compounds derived from aminophenols have been extensively researched for their potential antibacterial, antifungal, and anticancer applications. ekb.egnih.gov
Unaddressed Research Questions and Challenges
The most significant challenge in the study of this compound is the fundamental lack of published research. This gap presents a number of unaddressed questions:
Optimized Synthesis: While the compound is commercially available, detailed and optimized synthetic routes in academic literature are not readily found. Research into efficient, scalable, and environmentally friendly synthetic methods would be a valuable contribution.
Physicochemical Characterization: A thorough characterization of its physicochemical properties, such as its pKa, solubility in various solvents, and crystallographic structure, is currently unavailable in public research databases.
Biological Activity Profile: The compound has not been extensively screened for its own intrinsic biological activities. Its structural motifs suggest potential for a range of interactions with biological systems, which remains an open area for investigation.
Potential for Synergistic Research with Other Compound Classes
The trifunctional nature of this compound (possessing a phenolic hydroxyl, a primary amine, and an activated aromatic ring) makes it a prime candidate for synergistic research with other compound classes.
Metal Complexes: The aminomethyl and hydroxyl groups can act as ligands for a variety of metal ions. Research into the synthesis and characterization of metal complexes of this compound could yield novel catalysts or therapeutic agents, a strategy that has proven fruitful for other aminophenol-derived Schiff bases. ekb.eg
Polymer Chemistry: The phenol and amine functionalities could be incorporated into polymer backbones or used as modifying agents to create functional materials with unique properties, such as thermal stability or specific binding capabilities.
Combination Therapy Research: Should the compound be found to possess biological activity, its mechanism of action could be synergistic with other known drugs. For example, if it were to exhibit modest anticancer activity, it could be tested in combination with established chemotherapeutic agents to look for enhanced efficacy or the overcoming of drug resistance. The trifluoromethyl group is a common feature in many FDA-approved drugs, and understanding its contribution in a simple scaffold could inform the design of more complex synergistic molecules. mdpi.comresearchgate.net
Broader Implications for Fundamental Chemical and Biological Understanding
The study of this compound, despite its current obscurity, holds potential for broader implications in chemistry and biology.
Understanding Structure-Activity Relationships (SAR): As a relatively simple trifluoromethyl-containing phenol, it could serve as a valuable tool for probing the fundamentals of SAR. By systematically modifying its structure and observing the effects on biological activity, researchers could gain deeper insights into the role of the trifluoromethyl group in molecular recognition and binding. The inclusion of the -CF3 group is known to impact lipophilicity, metabolic stability, and binding interactions, making this a key area of study. mdpi.com
Advancements in Synthetic Methodology: The development of novel synthetic routes to this and related compounds could lead to new methodologies applicable to a wider range of fluorinated aromatic compounds. bohrium.com For instance, exploring metal-free oxidative cyclization reactions, which have been used for other 2-(aminomethyl)biphenyls, could be a potential avenue. beilstein-journals.org
Probing Biological Pathways: The trifluoromethyl group is often used as a bioisostere for other chemical groups. mdpi.com Investigating the biological effects of this specific compound could help to elucidate the importance of electronic and steric factors in the modulation of specific biological pathways. The general class of phenols is found in a large number of FDA-approved drugs, highlighting their significance in molecular interactions with biological targets. nsf.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
